molecular formula C6H9N3O6S B1587847 2-Nitrobenzene-1,4-diamine sulfate CAS No. 68239-83-8

2-Nitrobenzene-1,4-diamine sulfate

Cat. No.: B1587847
CAS No.: 68239-83-8
M. Wt: 251.22 g/mol
InChI Key: XRALJHVEDJNLBL-UHFFFAOYSA-N
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Description

2-Nitrobenzene-1,4-diamine sulfate is a useful research compound. Its molecular formula is C6H9N3O6S and its molecular weight is 251.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Remediation and Wastewater Treatment

The degradation of nitrobenzene, a persistent environmental pollutant, through sulfate radical-based advanced oxidation processes (SR-AOPs) has been demonstrated as an effective environmental remediation and wastewater treatment technology. This process results in the formation of various intermediates, suggesting that both denitration and nitration processes occur during the oxidation, highlighting the complexity and efficiency of this method in pollutant breakdown (Ji, Shi, Wang, & Lu, 2017).

Chemical Synthesis

2,4-Dinitrobenzenesulfonamides, derived from primary amines and 2,4-dinitrobenzenesulfonyl chloride, can be transformed into a wide variety of diamines. This process highlights the role of 2-nitrobenzene-1,4-diamine sulfate in the preparation of secondary amines and diamines, showcasing its utility in the synthesis of chemical compounds (Fukuyama, Cheung, Jow, Hidai, & Kan, 1997).

Luminescent Metal–Organic Frameworks

A zinc-based metal–organic framework demonstrated the sensitive detection of various ions and nitrobenzene in water and ethanol, respectively. This framework's ability to act as a highly sensitive multi-responsive luminescent sensor showcases the potential applications of this compound derivatives in environmental monitoring and pollutant detection (Xu, Li, Han, Wang, He, & Shi, 2020).

Anaerobic Reduction Processes

The presence of sulfate in wastewater containing nitrobenzene significantly affects the anaerobic reduction of nitrobenzene to aniline, with acetate or propionate serving as potential electron donors. This research provides insight into the impact of sulfate on the reductive transformation processes, highlighting the complexity of anaerobic systems in the presence of various compounds (Huang, Wen, Ding, Xu, & Zhou, 2012).

Electrochemical Reduction

The electrochemical reduction of nitrobenzene and 4-nitrophenol in ionic liquids demonstrates the potential for these methods in the efficient reduction of nitro compounds. This research offers a foundation for developing sustainable and green chemistry approaches for the reduction of nitrobenzene derivatives (Silvester, Wain, Aldous, Hardacre, & Compton, 2006).

Corrosion Inhibition

Novel Bis Schiff’s Bases, including derivatives of 2-nitrobenzene-1,4-diamine, have been evaluated for their corrosion inhibiting properties on mild steel in acidic conditions. This research highlights the potential use of these compounds in protecting industrial equipment and infrastructure from corrosion, thereby extending their service life and reducing maintenance costs (Singh & Quraishi, 2016).

Properties

IUPAC Name

2-nitrobenzene-1,4-diamine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2.H2O4S/c7-4-1-2-5(8)6(3-4)9(10)11;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRALJHVEDJNLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5307-14-2 (Parent)
Record name 2-Nitro-1,4-benzenediamine sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068239838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9071341
Record name 1,4-Benzenediamine, 2-nitro-, sulfate (1:1)
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Molecular Weight

251.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68239-83-8
Record name 1,4-Benzenediamine, 2-nitro-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68239-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Nitro-1,4-benzenediamine sulfate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Benzenediamine, 2-nitro-, sulfate (1:1)
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Record name 1,4-Benzenediamine, 2-nitro-, sulfate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9071341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-nitrobenzene-1,4-diammonium sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-NITRO-P-PHENYLENEDIAMINE SULFATE
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Record name 2-NITRO-1,4-BENZENEDIAMINE SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6255
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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